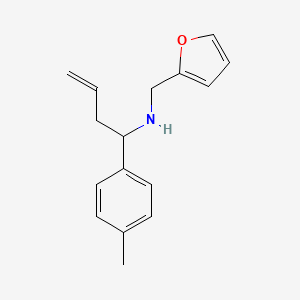

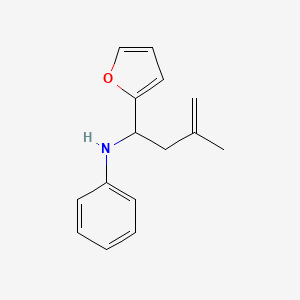

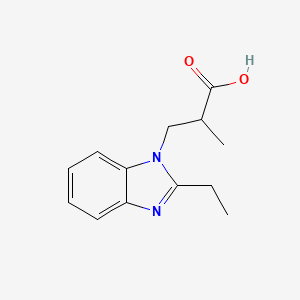

(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 4-Fluorobenzylamine , which is an organic compound used as a building block in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

While specific synthesis methods for “(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine” are not available, 4-Fluorobenzylamine can be synthesized from 4-fluorotoluene through a series of reactions involving chlorination and hydrolysis .Molecular Structure Analysis

The molecular structure of 4-Fluorobenzylamine, a component of the compound you’re interested in, has the linear formula FC6H4CH2NH2 .Scientific Research Applications

Catalysis and Organic Synthesis

Copper-catalyzed C-N bond-forming cross-coupling reactions are pivotal in organic synthesis, utilizing aromatic, heterocyclic, and aliphatic amines, including imidazoles, as coupling partners. These processes are essential for developing recyclable catalyst systems that are commercially viable for organic synthesis, highlighting the importance of optimizing catalysts for enhanced reactivity and efficiency in various organic transformations (Kantam et al., 2013).

Corrosion Inhibition

Imidazoline derivatives, closely related to imidazole-based compounds, are extensively used as corrosion inhibitors due to their low toxicity, cost-effectiveness, and environmental friendliness. These compounds form a protective hydrophobic film on metal surfaces, crucial for petroleum industry applications. The review on imidazoline and its derivatives as corrosion inhibitors showcases the ongoing research and development efforts in improving these compounds' effectiveness and environmental impact (Sriplai & Sombatmankhong, 2023).

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrates the versatile applications of imidazole and its derivatives in medicinal chemistry. These compounds' synthesis and structural elucidation provide a foundation for exploring various biological activities, including potential antitumor properties. This area of research exemplifies the ongoing interest in developing new synthetic routes for heterocyclic compounds with significant pharmacological potential (Issac & Tierney, 1996).

Environmental Applications

Amine-functionalized sorbents, including those based on imidazole derivatives, are critical in removing persistent pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The development and application of these sorbents for PFAS removal highlight the intersection of chemistry and environmental science, aiming to address some of the most pressing environmental pollutants (Ateia et al., 2019).

Safety and Hazards

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c14-13-4-2-12(3-5-13)10-15-6-1-8-17-9-7-16-11-17/h2-5,7,9,11,15H,1,6,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBMCPWBZZGULH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCCN2C=CN=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

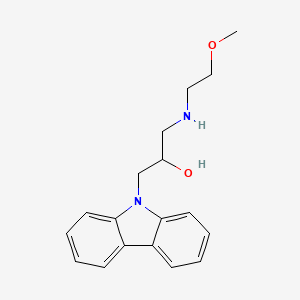

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)

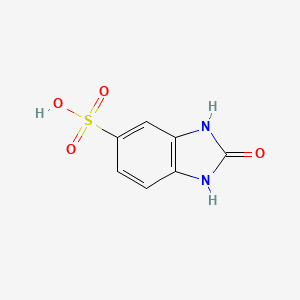

![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)

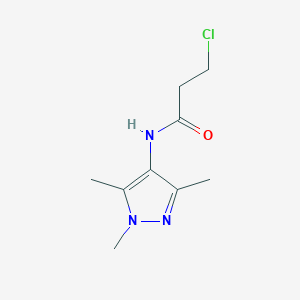

![4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one](/img/structure/B1306297.png)

![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1306306.png)